molecular formula C24H25ClN4O2S B2690439 N-butyl-3-[5-[(3-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide CAS No. 1042719-66-3

N-butyl-3-[5-[(3-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide

Cat. No. B2690439
CAS RN: 1042719-66-3
M. Wt: 469
InChI Key: YOUUNPRTIRUXQD-UHFFFAOYSA-N
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Description

“N-butyl-3-[5-[(3-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide” is a chemical compound with the molecular formula C25H26ClN5O3S . It has an average mass of 512.024 Da and a mono-isotopic mass of 511.144501 Da . The CAS number for this compound is 1042719-63-0 .

Scientific Research Applications

Antitumor Activity

Research has demonstrated the antitumor potential of related quinazolinone derivatives, showcasing their ability to inhibit tumor growth through various mechanisms. For instance, the synthesis and evaluation of 3-benzyl-substituted-4(3H)-quinazolinones revealed broad-spectrum antitumor activity, with specific compounds demonstrating potency comparable or superior to traditional chemotherapy agents like 5-FU (Ibrahim A. Al-Suwaidan et al., 2016). Additionally, another study highlighted the antitumor efficiency of trimethoxyanilides based on 4(3H)-quinazolinone scaffolds, identifying compounds with significant activity against various cancer cell lines (M. Mohamed et al., 2016).

Antibacterial and Antifungal Activity

Quinazolinone derivatives also exhibit notable antibacterial and antifungal activities. A study on methylsulfanyl-triazoloquinazoline derivatives showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as against yeast and fungi (R. Al-Salahi et al., 2013). This indicates the potential of such compounds in addressing antibiotic-resistant infections.

Synthetic Applications

The compound's structure is related to various synthetic methodologies for creating quinazolinone derivatives, which are of significant interest due to their pharmacological properties. For example, the divergent synthesis of quinazolin-4(3H)-ones and tryptanthrins, utilizing oxidative cyclization of isatins, showcases the versatility of this chemical framework in producing biologically active molecules (Fengcheng Jia et al., 2016).

properties

IUPAC Name

N-butyl-3-[5-[(3-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN4O2S/c1-2-3-13-26-21(30)12-11-20-23(31)29-22(27-20)18-9-4-5-10-19(18)28-24(29)32-15-16-7-6-8-17(25)14-16/h4-10,14,20H,2-3,11-13,15H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOUUNPRTIRUXQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CCC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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